molecular formula C21H21N3O3 B2578117 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one CAS No. 433325-56-5

1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one

Cat. No. B2578117
CAS RN: 433325-56-5
M. Wt: 363.417
InChI Key: BGZJSRIGXYUSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, also known as BPIP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. BPIP belongs to the quinoline family and is a derivative of 4-hydroxyquinoline. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 190-192°C.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, characterized by their heterocyclic structure that includes a benzene ring fused with a pyridine ring, are noted for their applications as anticorrosive agents. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This property is attributed to their high electron density and the presence of polar substituents such as nitro groups, which enhance their adsorption and complexation capabilities (C. Verma, M. Quraishi, E. Ebenso, 2020).

Biological Activities

Quinoline and its derivatives, including those with piperidine and nitro groups, are of significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects, among others. The structural modifications of quinoline, such as the introduction of piperidine and nitro groups, can lead to compounds with potent biological activities. For example, modifications that include piperidine units have been explored for their potential as DPP IV inhibitors, which are relevant in the treatment of type 2 diabetes mellitus (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Optoelectronic Materials

The incorporation of quinoline and its derivatives into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These materials are used in applications such as electronic devices, luminescent elements, and photoelectric conversion elements. The structural versatility of quinoline derivatives allows for the development of compounds with desirable electroluminescent properties, making them suitable for use in organic light-emitting diodes and other optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Anticancer Research

Quinoline derivatives have also been extensively investigated for their anticancer properties. These compounds can inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This includes the ability to target receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, thereby offering a promising approach for the development of new anticancer agents (N. Moorthy, Madan Singh, Vivek Chandraker, C. Karthikeyan, 2023).

properties

IUPAC Name

1-benzyl-3-nitro-4-piperidin-1-ylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-13-7-2-8-14-22)17-11-5-6-12-18(17)23(21)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZJSRIGXYUSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one

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